trans-4-Aminomethyl-3-hydroxypiperidine
Overview
Description
trans-4-Aminomethyl-3-hydroxypiperidine: is a cyclic amino alcohol with significant potential in various fields of research and industry. This compound is part of the piperidine family, which is known for its wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminomethyl-3-hydroxypiperidine typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions involving trans-4-Aminomethyl-3-hydroxypiperidine are possible, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts.
Reductive Cyclization: Involves azide and aldehyde under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cyclization can yield various analogs of the final product .
Scientific Research Applications
Chemistry: trans-4-Aminomethyl-3-hydroxypiperidine is used as a building block in organic synthesis, particularly in the creation of complex piperidine derivatives .
Biology: In biological research, this compound is valuable for studying the structure-activity relationships of piperidine-based molecules .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
4-Hydroxypiperidine: Exists in two polymorphic forms with different NH configurations.
D1-Piperideine: A key intermediate in the biosynthesis of piperidine-based natural alkaloids.
Uniqueness: trans-4-Aminomethyl-3-hydroxypiperidine is unique due to its specific structure, which combines an amino group and a hydroxyl group on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
trans-4-Aminomethyl-3-hydroxypiperidine (trans-4-AMHP) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of trans-4-AMHP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
trans-4-AMHP is characterized by the presence of an amino group and a hydroxyl group on a piperidine ring. This unique configuration imparts distinct chemical properties that are crucial for its biological activity. The compound's structure can be represented as follows:
Property | Description |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 144.22 g/mol |
Functional Groups | Amino (-NH), Hydroxyl (-OH) |
Stereochemistry | Trans configuration |
The biological activity of trans-4-AMHP primarily involves its interaction with neurotransmitter systems, particularly the GABAergic pathway. The compound acts as a modulator of GABA receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS).
Binding and Interaction
- Target Receptors : Trans-4-AMHP primarily targets GABA receptors, which are crucial for regulating neuronal excitability.
- Mode of Action : Upon binding to GABA receptors, trans-4-AMHP increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing rates. This mechanism is essential for its potential anxiolytic and anticonvulsant effects.
Biological Activity and Therapeutic Applications
The compound has shown promise in various therapeutic areas, particularly in treating neurological disorders. Below are some key findings from recent studies:
Neuropharmacological Effects
- Anxiolytic Activity : Studies have indicated that trans-4-AMHP may exhibit anxiolytic properties by enhancing GABAergic transmission, thus reducing anxiety-related behaviors in animal models.
- Anticonvulsant Properties : Research has demonstrated that compounds similar to trans-4-AMHP can reduce seizure activity by modulating GABA receptor activity.
Case Studies
A notable study investigated the effects of trans-4-AMHP on seizure models in rodents. The results indicated a significant reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent .
Comparative Analysis with Similar Compounds
To further understand the unique attributes of trans-4-AMHP, it is beneficial to compare it with other piperidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Cis-4-Aminomethyl-3-hydroxypiperidine | Cis configuration; similar functional groups | Potentially different receptor affinity |
trans-4-Amino-1-boc-3-hydroxypiperidine | Boc protection; targets similar pathways | Used as a precursor in drug synthesis |
1-Boc-4-aminopiperidine | Protected amino group; broader applications | Intermediate in various pharmaceutical syntheses |
Properties
IUPAC Name |
(3S,4S)-4-(aminomethyl)piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXJRROGBIXMM-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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